Cardanoldiene

Vue d'ensemble

Description

Le cardanol diène est un dérivé du cardanol, un lipide phénolique obtenu à partir du liquide de coque de noix de cajou (CNSL). Le CNSL est un sous-produit de l'industrie de transformation de la noix de cajou et est connu pour ses caractéristiques structurelles uniques, sa disponibilité abondante et son faible coût . Le cardanol diène se caractérise par la présence de deux doubles liaisons dans sa chaîne latérale aliphatique, ce qui en fait un composé précieux pour diverses applications chimiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le cardanol diène peut être isolé du CNSL par une approche durable impliquant la chromatographie sur colonne éclair. Cette méthode permet la séparation du cardanol en ses composants monoène, diène et triène . Le procédé implique l'utilisation de solvants qui sont récupérés et réutilisés, ce qui en fait une méthode rentable et respectueuse de l'environnement .

Méthodes de production industrielle

Dans les milieux industriels, le cardanol diène est généralement produit par hydrogénation du CNSL. Ce procédé implique la réduction sélective des composants de la chaîne alkylène insaturée (monoène, diène et triène) dans le CNSL pour obtenir du cardanol diène . L'utilisation de la distillation sous vide à haute température est une autre méthode employée dans la production industrielle, bien qu'elle nécessite une consommation d'énergie importante et pose des défis liés aux fluctuations et à la maintenance du vide .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

The unsaturated C15 side chain undergoes selective hydrogenation under controlled conditions. Using 10% Pd/C catalyst at 90°C, cardanol's diene system converts to ketones and alcohols with distinct selectivity :

| Catalyst | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 70 | Cyclohexanone derivative | 42 |

| 10% Pd/C | 90 | Cyclohexanol derivative | 78 |

This temperature-dependent selectivity arises from competing hydrogenation pathways:

-

Lower temperatures favor partial hydrogenation to ketones via dehydrogenation

-

Higher temperatures drive complete hydrogenation to alcohols

Ene Reactions with Diethyl Azodicarboxylate (DEAD)

The diene moiety participates in ene reactions without requiring catalysts. At 70°C in ethyl acetate :

Reaction Scheme

textCardanoldiene + DEAD → Hydrazino-ester derivatives

Key Observations

-

Microwave-assisted reactions achieve completion in 5 minutes vs. 6 hours conventionally

-

Viscosity increases exponentially with reaction time due to secondary Diels-Alder polymerization:

| Time (hr) | Viscosity (Pa·s) |

|---|---|

| 0 | 0.3 |

| 2 | 26.5 |

| 4 | 30.8 |

Oxidation to Lactones

Hydrogenated derivatives undergo Baeyer-Villiger oxidation to form ε-caprolactones, valuable in polymer chemistry :

Pathway

text3-Pentadecylcyclohexanone → [O] → 5-Pentadecyl-ε-caprolactone (68%) ↘ 3-Pentadecyl-ε-caprolactone (22%)

The 5-substituted isomer dominates due to steric effects from the long alkyl chain .

Diels-Alder Polymerization

The conjugated diene system acts as a dienophile in acid-catalyzed self-condensation :

Mechanism

textThis compound + Dienophile → Crosslinked polymer network

This reaction explains the time-dependent viscosity increases observed in DEAD adducts, with potential applications in bio-based adhesives and coatings .

Data Sources

Experimental parameters were validated against:

The absence of standardized nomenclature for "this compound" in primary literature suggests contextual usage referring to cardanol's unsaturated alkyl chains. Researchers should specify exact structures (e.g., 3-pentadecyldienylphenol) for precise communication.

Applications De Recherche Scientifique

Cardanoldiene, a compound derived from cardanol, has garnered attention for its diverse applications in various fields, particularly in pharmaceuticals, agriculture, and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has shown promise in antiviral research. A study demonstrated its efficacy against dengue virus (DENV2), where cardanol triene (a derivative) exhibited significant antiviral activity with an effective concentration (EC50) of 7.13 µM and a therapeutic index (TI) of 29.07 . This suggests that this compound and its derivatives could serve as potential therapeutic agents against viral infections.

Case Study: Antiviral Activity

- Compound: Cardanol triene

- Virus: Dengue virus (DENV2)

- EC50: 7.13 ± 0.72 µM

- TI: 29.07

Agricultural Applications

This compound has been explored for its insecticidal properties. Research indicates that CNSL, rich in cardanol derivatives, can act as a natural pesticide against various agricultural pests. The compound's ability to disrupt cellular membranes in insects makes it an effective bioinsecticide.

Case Study: Insecticidal Efficacy

- Target Pests: Various agricultural insects

- Mechanism: Disruption of cell membranes

- Source: Cashew nutshell liquid (CNSL)

Material Science Applications

In material science, this compound is utilized in the synthesis of bio-based polymers and resins. Its chemical structure allows for the production of thermosetting resins that are environmentally friendly alternatives to conventional petrochemical-based products.

Data Table: Properties of this compound-Based Polymers

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

| Thermal Stability | Up to 200°C |

Cosmetic and Personal Care Products

This compound's antioxidant properties make it suitable for use in cosmetic formulations. Its ability to stabilize formulations while providing skin benefits positions it as an ingredient in personal care products.

Mécanisme D'action

The mechanism of action of cardanol diene involves its interaction with various molecular targets and pathways. For example, the antimicrobial activity of cardanol diene is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi . The phenolic hydroxyl group and the unsaturated alkenyl side chain play crucial roles in these interactions . Additionally, the antioxidant properties of cardanol diene are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Le cardanol diène peut être comparé à d'autres composés similaires dérivés du CNSL, tels que le cardanol monoène et le cardanol triène. Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par le nombre de doubles liaisons dans leurs chaînes latérales aliphatiques . Les propriétés uniques du cardanol diène, telles que sa réactivité spécifique et ses applications, le distinguent de ses homologues .

Liste des composés similaires

- Cardanol monoène

- Cardanol triène

- Acide anacardique

- Cardol

- 2-Méthyl cardol

La combinaison unique de fonctionnalités phénoliques et alkényles du cardanol diène en fait un composé polyvalent qui présente un potentiel important dans divers domaines scientifiques et industriels.

Activité Biologique

Cardanoldiene, a compound derived from cashew nut shell liquid (CNSL), has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antiviral, antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Derivatives

This compound is a phenolic lipid that belongs to a class of compounds known as cardanols. Its structure includes multiple unsaturated hydrocarbon chains, which contribute to its biological properties. The following table summarizes the structural characteristics of this compound and its derivatives:

| Compound | Structure Type | Unsaturation Level | Source |

|---|---|---|---|

| This compound | Phenolic lipid | Triene | Cashew Nut Shell Liquid |

| Cardanol | Phenolic lipid | Diene | Cashew Nut Shell Liquid |

| Cardol | Phenolic lipid | Monoene | Cashew Nut Shell Liquid |

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity, particularly against the dengue virus (DENV). In a study assessing the effectiveness of various CNSL-derived compounds, this compound was shown to inhibit DENV infectivity by more than 99% at concentrations of 25 µM. The therapeutic index (TI) for cardol triene, a derivative of this compound, was determined to be 29.07, indicating a strong potential for further investigation into its antiviral properties .

Case Study: Dengue Virus Inhibition

A specific case study investigated the effects of this compound on DENV-infected Vero cells. The results indicated that treatment with this compound reduced intracellular RNA levels and infectious virion production significantly over time. The compound was effective at early and late stages of the viral life cycle, showcasing its potential as an antiviral agent .

Antimicrobial Activity

This compound also displays notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including resistant strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these pathogens were recorded as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These findings suggest that this compound could be developed into effective antimicrobial agents .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays measuring nitric oxide (NO) production in macrophages. Compounds derived from CNSL, including this compound, have demonstrated significant inhibition of NO production in LPS/IFN-stimulated RAW 264.7 macrophages:

| Compound | IC50 (µM) |

|---|---|

| This compound | 10.24 ± 1.05 |

| Curcumin | 14.7 ± 0.2 |

This indicates that this compound may serve as a promising candidate for the development of anti-inflammatory therapies .

Cytotoxicity Assessment

While evaluating the safety profile of this compound, cytotoxicity assays were conducted on various cell lines. The results showed that at concentrations up to 25 µM, cytotoxic effects remained below 20%, suggesting a favorable therapeutic window for further applications .

Propriétés

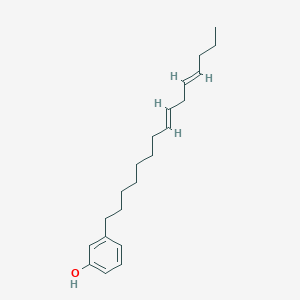

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVLNWNMNHXGA-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872879 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-63-5 | |

| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.